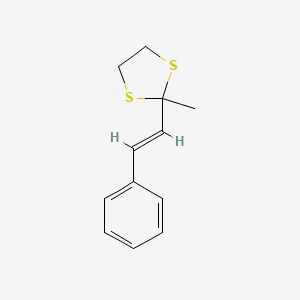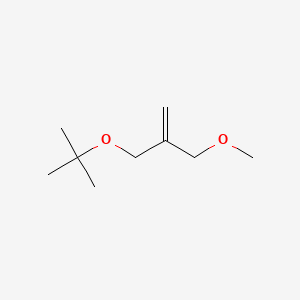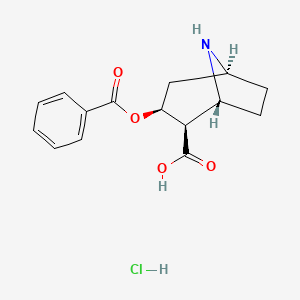
Norbenzoylecgonine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norbenzoylecgonine hydrochloride is a derivative of cocaine and is chemically known as benzoyl norecgonine hydrochloride. It is a significant metabolite of cocaine, formed through the hydrolysis of cocaine in the liver. This compound is often used in forensic and clinical toxicology to confirm cocaine ingestion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norbenzoylecgonine hydrochloride typically involves the hydrolysis of cocaine. This process is catalyzed by carboxylesterases in the liver, leading to the formation of norbenzoylecgonine, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound is not common due to its association with illicit drug use. it can be synthesized in a laboratory setting for research purposes using controlled conditions to ensure safety and compliance with legal regulations .
Chemical Reactions Analysis
Types of Reactions: Norbenzoylecgonine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoylecgonine, while reduction can produce ecgonine derivatives .
Scientific Research Applications
Norbenzoylecgonine hydrochloride has several scientific research applications, including:
Forensic Toxicology: It is used to confirm cocaine ingestion in forensic investigations.
Clinical Toxicology: It helps in the detection of cocaine use in clinical settings.
Analytical Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Biological Research: It is studied for its effects on various biological systems and its role as a cocaine metabolite.
Mechanism of Action
The mechanism of action of norbenzoylecgonine hydrochloride involves its interaction with various molecular targets in the body. As a metabolite of cocaine, it is primarily involved in the metabolic pathways of cocaine degradation. It is excreted in the urine after processing in the liver .
Comparison with Similar Compounds
Benzoylecgonine: Another major metabolite of cocaine, formed through the hydrolysis of cocaine.
Ecgonine Methyl Ester: A metabolite formed through the esterification of ecgonine.
Cocaethylene: Formed when cocaine is ingested with alcohol.
Uniqueness: Norbenzoylecgonine hydrochloride is unique due to its specific formation pathway and its role in confirming cocaine ingestion. Unlike other metabolites, it is formed through the demethylation of benzoylecgonine, making it a distinct marker in toxicological analyses .
Properties
Molecular Formula |
C15H18ClNO4 |
|---|---|
Molecular Weight |
311.76 g/mol |
IUPAC Name |
(1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H/t10-,11+,12-,13+;/m0./s1 |
InChI Key |
SNVXULYEWYGPGU-ZKYYYAMRSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@H](C[C@H]1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl |
Canonical SMILES |
C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
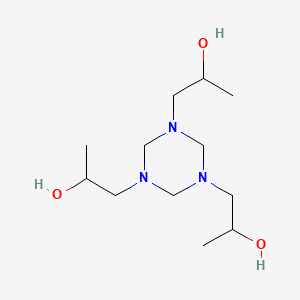
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
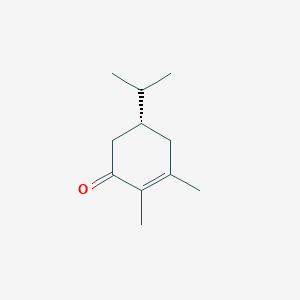
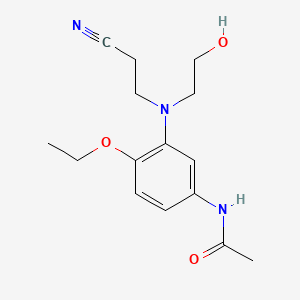
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
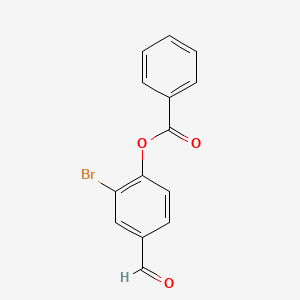
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)
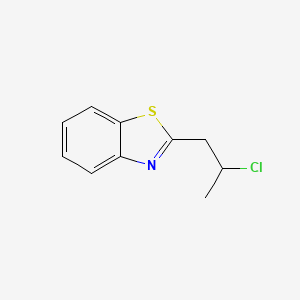
![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)
